8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol
Description
This compound (CAS: 69304-45-6) is a siloxane-modified nucleoside analog featuring a purine base (6-aminoadenine) fused to a bicyclic furo-trioxadisilocin scaffold substituted with four isopropyl groups . Its synthesis involves hydrogenation of azide intermediates using Pd/C catalysts in methanol under inert conditions, followed by chromatographic purification to yield a colorless to pale yellow solid (purity: 97%) . The siloxane backbone and bulky isopropyl substituents confer unique stability and lipophilicity, making it a candidate for specialized biochemical applications, such as stable cofactors or molecular probes .
Properties
IUPAC Name |
8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N5O5Si2/c1-12(2)33(13(3)4)29-9-16-19(31-34(32-33,14(5)6)15(7)8)18(28)22(30-16)27-11-26-17-20(23)24-10-25-21(17)27/h10-16,18-19,22,28H,9H2,1-8H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVLHRYSOPSVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N5O5Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol typically involves multiple steps, starting with the preparation of the purine base and the furotrioxadisilocin ring system separately. The key steps include:
Formation of the Purine Base: The purine base, adenine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Formation of the Furotrioxadisilocin Ring: This involves the cyclization of silane derivatives under controlled conditions to form the trioxadisilocin ring.
Coupling Reaction: The final step involves coupling the purine base with the furotrioxadisilocin ring using a suitable linker and under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Reaction Types and Conditions
The compound undergoes hydrolysis , oxidation , and alkylation under controlled conditions to avoid degradation of sensitive functional groups. Key reaction parameters include:
| Reaction Type | Conditions | Relevant Functional Groups |
|---|---|---|
| Hydrolysis | Controlled pH/temperature | Purine base, silicon-oxygen bonds |
| Oxidation | Specific oxidants | Steric isopropyl groups, siloxane rings |
| Alkylation | Alkylating agents | Purine nitrogen atoms |
Mechanistic Insights
The compound’s reactivity is influenced by its hybrid structure:
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Purine-derived interactions : The 6-aminopurin-9-yl moiety enables hydrogen bonding and π-π stacking, similar to nucleic acid bases.
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Siloxane stability : The tetraisopropyl siloxane framework contributes to hydrolytic resistance and steric protection .
Stability and Degradation
Environmental factors affecting stability include:
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Hydrolytic susceptibility : Silicon-oxygen bonds may degrade under acidic/basic conditions.
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Oxidative stability : The steric isopropyl groups may protect the siloxane core from oxidation.
Biological Interactions
While not directly a chemical reaction, the compound’s purine component interacts with biological targets (e.g., enzymes, nucleic acids) through:
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Base pairing mimicry : Potential interference with DNA/RNA synthesis.
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Enzyme binding : Steric hindrance from isopropyl groups may influence binding affinity.
Scientific Research Applications
8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The furotrioxadisilocin ring system may interact with proteins or enzymes, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related purine derivatives:
Key Findings:
Structural Uniqueness: The target compound’s siloxane ring and tetraisopropyl groups distinguish it from traditional nucleosides. Unlike oxygen-based furanose rings (e.g., 2'-deoxyadenosine ), the trioxadisilocin scaffold resists enzymatic and hydrolytic degradation, making it suitable for prolonged biochemical assays .
Lipophilicity: The isopropyl substituents enhance membrane permeability compared to hydrophilic analogs like adenosine 2',3'-cyclic phosphate . This property is critical for intracellular delivery applications.
Synthetic Complexity : The target compound requires multi-step synthesis involving azide intermediates and hydrogenation , whereas simpler analogs (e.g., tetrahydrofuran-based purines ) are synthesized via direct coupling.
Functional Versatility : Unlike 9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine , which lacks reactive handles, the target compound’s primary alcohol group at position 9 allows further derivatization (e.g., phosphorylation or conjugation) .
Research Implications
- Biocatalysis : The siloxane backbone stabilizes the compound in enzymatic environments, as demonstrated in studies using modified FAD cofactors .
- Drug Design: Its lipophilicity and stability align with trends in prodrug development for nucleotide analogs, contrasting with rapidly metabolized compounds like 2'-deoxyadenosine .
- Structural Analysis : Crystallographic studies using tools like SHELXL confirm the stereochemistry of the trioxadisilocin ring, essential for rational modifications.
Biological Activity
The compound 8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol , also known by its CAS number 69304-45-6 , is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Formula and Structure
- Molecular Formula : C22H39N5O5Si2
- Molecular Weight : 507.7 g/mol
- SMILES Notation : CC(C)[Si]1(C(C)C)OC[C@H]2OC@@HC@H[C@@H]2OSi(C(C)C)O1
Structural Characteristics
The compound features a furo[3,2-f][1,3,5,2,4]trioxadisilocin core with multiple isopropyl groups and an amino-purine moiety. This unique structure may confer specific biological activities related to nucleic acid interactions and enzyme modulation.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Preliminary studies suggest potential roles in:
- Nucleic Acid Interaction : The presence of the aminopurine group indicates possible interactions with DNA and RNA.
- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in nucleotide metabolism.
Pharmacological Studies
Research has indicated that compounds similar to this one exhibit various pharmacological effects:
- Antitumor Activity : Some derivatives have shown effectiveness in inhibiting tumor growth in vitro and in vivo.
- Antiviral Properties : Certain analogs have been tested for antiviral efficacy against viruses such as HIV and herpes simplex virus.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focused on the biological activity of related compounds:
- Anticancer Activity :
- Antiviral Efficacy :
- Enzyme Inhibition :
Toxicological Profile
Toxicity assessments have shown that while some derivatives exhibit promising therapeutic effects, they may also pose risks:
- Hepatotoxicity : Some studies indicated moderate hepatotoxic effects at high doses.
- Mutagenicity : The Ames test results showed potential mutagenic properties in certain configurations .
Summary of Biological Activities
Toxicological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
